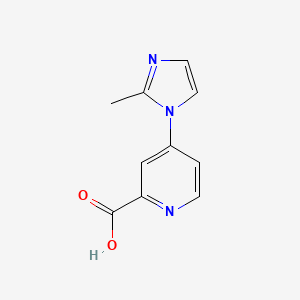

4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid

Description

Historical Context of Imidazole-Pyridine Hybrid Compounds

The development of imidazole-pyridine hybrid compounds traces its origins to the foundational work on individual heterocyclic systems established in the mid-19th century. Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially termed glyoxaline. This pioneering synthesis, despite producing relatively low yields, established the fundamental approach for creating carbon-substituted imidazoles that would later inform the development of more complex hybrid systems. The subsequent evolution of heterocyclic chemistry throughout the late 19th and early 20th centuries provided the theoretical framework and synthetic methodologies necessary for combining multiple heterocyclic moieties within single molecular entities.

The specific advancement toward imidazopyridine synthesis gained momentum in 1925 when Tschitschibabin and colleagues introduced an innovative method for synthesizing pyrimidines and related heterocycles. Their approach involved reacting 2-aminopyridine with bromoacetaldehyde at temperatures ranging from 150 to 200 degrees Celsius in sealed tubes, leading to the formation of imidazopyridines albeit with modest initial yields. This methodology was subsequently refined through the incorporation of bases such as sodium hydrogen carbonate, facilitating reactions under milder conditions and significantly improving efficiency. The historical progression from individual heterocycle synthesis to sophisticated hybrid compounds reflects the increasing understanding of how structural modifications can enhance biological activity and chemical versatility.

The emergence of 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid as a compound of research interest represents the culmination of decades of synthetic methodology development and structure-activity relationship studies. Hand and Paudler conducted significant studies in 1982 where they synthesized 2-phenyl-imidazopyridine using 2-aminopyridine and alpha-halogenated carbonyl compounds in ethanol without catalysts at 60 degrees Celsius for five hours. These foundational studies established the mechanistic understanding of imidazopyridine formation, involving sequential steps of pyridinium salt intermediate creation followed by in situ cyclization to yield the final imidazopyridine derivatives.

Chemical Taxonomy and Nomenclature

This compound belongs to the broader classification of heterocyclic compounds, specifically representing a fusion of two distinct nitrogen-containing heterocyclic systems. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 4-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid, reflecting its structural composition and substitution pattern. The compound carries the Chemical Abstracts Service registry number 1094369-47-7, providing a unique identifier for database searches and regulatory documentation.

The molecular structure can be described using several standardized notation systems that facilitate computer-aided analysis and database storage. The Simplified Molecular Input Line Entry System notation for this compound is CC1=NC=CN1C2=CC(=NC=C2)C(=O)O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C10H9N3O2/c1-7-11-4-5-13(7)8-2-3-12-9(6-8)10(14)15/h2-6H,1H3,(H,14,15), offering a standardized method for representing molecular structure that enables precise identification across different chemical databases and software platforms.

Table 1: Molecular Descriptors and Identifiers

The taxonomic classification places this compound within the family of azoles, specifically as a substituted imidazole derivative that also incorporates pyridine functionality. The presence of three nitrogen atoms and two oxygen atoms within the molecular framework classifies it as a polyheteroatom compound, contributing to its complex electronic properties and potential for diverse intermolecular interactions. The carboxylic acid functional group introduces additional chemical reactivity and provides opportunities for salt formation, ester derivatization, and amide bond formation that are valuable in medicinal chemistry applications.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated design principles that govern modern heterocyclic chemistry. The compound features a five-membered imidazole ring fused to a six-membered pyridine system through a carbon-nitrogen bond at the 4-position of the pyridine ring. This arrangement creates a rigid, planar molecular framework that maximizes electronic conjugation while maintaining specific spatial relationships between functional groups that are crucial for biological activity.

The imidazole moiety contributes significant basicity to the overall molecular structure, with the compound exhibiting amphoteric character due to the presence of both basic nitrogen centers and the acidic carboxyl group. The 2-methylimidazole substituent provides both electronic and steric effects that influence the overall reactivity and binding properties of the molecule. The methyl group at the 2-position of the imidazole ring creates steric hindrance that can affect the approach of other molecules and influence the preferred conformational states of the compound.

The pyridine ring system introduces aromatic stability and provides an additional nitrogen atom that can participate in hydrogen bonding interactions and coordination chemistry. The positioning of the carboxylic acid group at the 2-position of the pyridine ring creates a specific geometric arrangement that facilitates intramolecular and intermolecular interactions. This positioning is particularly significant because it places the carboxyl group in proximity to the pyridine nitrogen, potentially enabling internal hydrogen bonding that can stabilize specific conformational states.

Table 2: Structural Features and Electronic Properties

The electronic properties of the molecule are significantly influenced by the extended conjugation between the imidazole and pyridine rings. This conjugation facilitates electron delocalization across the entire molecular framework, contributing to the aromatic stability and influencing the compound's absorption and emission properties. The presence of multiple nitrogen atoms creates regions of electron density that can participate in various types of chemical interactions, including coordination with metal centers, hydrogen bonding with biological targets, and electrostatic interactions with charged species.

Research Significance and Applications Overview

The research significance of this compound stems from its membership in the broader class of imidazole-pyridine hybrid compounds that have demonstrated remarkable biological activity across multiple therapeutic areas. Recent investigations have revealed that imidazole-pyridine scaffolds exhibit potent anticancer properties against various cancer cell lines, including lung adenocarcinoma, colon adenocarcinoma, and hepatocellular carcinoma. These compounds have shown particular promise as inhibitors of glycogen synthase kinase-3 beta, a protein that is significantly upregulated in hepatocellular liver carcinomas and negatively affects patient prognosis.

Comprehensive screening studies have identified several imidazole-pyridine derivatives with inhibitory concentration 50 values below 30 micromolar against lung and colon cancer cell lines. The structure-activity relationship studies conducted on these compounds have revealed that the specific positioning of functional groups, particularly the carboxylic acid moiety, plays a crucial role in determining biological activity. Molecular docking studies have demonstrated excellent binding affinity between imidazole-pyridine compounds and target proteins, providing mechanistic insights into their mode of action and guiding future drug development efforts.

The synthetic accessibility of this compound and related compounds has been demonstrated through various methodological approaches, including multicomponent reactions and alkylation strategies. These synthetic routes typically achieve yields ranging from 56 to 72 percent, making them suitable for both research-scale investigations and potential larger-scale applications. The availability of multiple synthetic pathways provides flexibility in compound preparation and enables the systematic exploration of structural modifications to optimize biological activity.

Table 3: Research Applications and Biological Activity

The compound's research significance extends beyond its direct biological activity to include its role as a chemical probe for understanding structure-activity relationships in heterocyclic medicinal chemistry. The systematic modification of the imidazole-pyridine scaffold has provided insights into how different substitution patterns affect biological activity, solubility, and metabolic stability. These studies have contributed to the development of quantitative structure-activity relationship models that can predict the biological activity of new compounds based on their structural features.

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-11-4-5-13(7)8-2-3-12-9(6-8)10(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKZDTHQPHXYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094369-47-7 | |

| Record name | 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthesis Approach

The synthesis of This compound typically involves the coupling of a pyridine derivative with an imidazole derivative. This can be achieved through various methods, including nucleophilic substitution or cross-coupling reactions.

Specific Synthesis Strategies

Nucleophilic Substitution Method : This involves reacting a halogenated pyridine with a nucleophilic imidazole derivative. For example, 4-chloropyridine-2-carboxylic acid can be reacted with 2-methyl-1H-imidazole in the presence of a base to form the desired compound.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions can also be employed. This method involves the reaction of a halogenated pyridine derivative with an imidazole derivative in the presence of a palladium catalyst.

Experimental Conditions

- Solvents : Common solvents used include DMF, DMSO, or THF, depending on the specific reaction conditions.

- Catalysts : Palladium complexes are often used as catalysts for cross-coupling reactions.

- Temperature : Reactions are typically conducted at temperatures ranging from room temperature to 100°C.

Data Tables

| Reaction Conditions | Yield (%) | Solvent | Catalyst |

|---|---|---|---|

| Room Temperature, 24h | 60-70 | DMF | Pd(OAc)$$_2$$ |

| 80°C, 12h | 70-80 | DMSO | PdCl$$2$$(PPh$$3$$)$$_2$$ |

Research Findings

Research on the synthesis of This compound highlights the importance of optimizing reaction conditions to achieve high yields. The choice of solvent and catalyst can significantly impact the efficiency of the reaction. For instance, using DMF as a solvent with a palladium catalyst can provide moderate to high yields under appropriate conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine and imidazole compounds exhibit significant antimicrobial properties. The presence of the imidazole ring in 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid enhances its ability to inhibit the growth of various bacteria and fungi. Studies have shown that compounds with similar structures can disrupt bacterial cell walls or interfere with metabolic pathways, making them potential candidates for antibiotic development .

Anticancer Properties

The compound has been investigated for its anticancer effects. Certain studies suggest that imidazole-containing compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death. The ability of this compound to bind to DNA or RNA may also play a role in its anticancer activity, offering a pathway for further research into targeted cancer therapies .

Ligand Properties

This compound functions as a bidentate ligand, capable of coordinating with metal ions. Its ability to form stable complexes with transition metals has implications for catalysis and material science. For instance, metal complexes of this compound can be used in catalyzing organic reactions or as precursors for the synthesis of novel materials .

Catalytic Applications

The coordination of this compound with metals such as palladium or platinum has been explored for catalytic applications in organic synthesis. These metal-ligand complexes can facilitate reactions like cross-coupling and oxidation processes, which are crucial in the production of pharmaceuticals and fine chemicals .

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in the synthesis of functional materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and composites .

Sensors and Biosensors

Due to its ability to interact with various analytes, this compound has potential applications in sensor technology. Its use in biosensors for detecting biomolecules or environmental pollutants is being explored, leveraging its selective binding properties to improve sensitivity and specificity .

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Zwitterionic Imidazole Derivatives

The zwitterionic compound 4-carboxy-2-(1-methylpyridinium-4-yl)-1H-imidazole-5-carboxylate () shares a pyridine-imidazole backbone but incorporates dual carboxylate groups and a charged pyridinium moiety. This zwitterionic nature enhances its utility in constructing metal-organic frameworks (MOFs) due to its ability to act as a polydentate ligand . In contrast, the target compound lacks ionizable groups beyond the carboxylic acid, limiting its coordination versatility.

Pharmacological Potential

SAK3 (), a spirocyclic derivative, illustrates the pharmacological relevance of imidazole-pyridine hybrids.

Positional Isomerism Effects

1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid () differs from the target compound in pyridine substitution (C6 vs. C4). This positional isomerism could alter electronic properties, solubility, and binding affinities, underscoring the importance of substitution patterns in drug design .

Biological Activity

4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid (also known as 4-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid) is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it of significant interest in medicinal chemistry and drug development.

Structural Information

- Molecular Formula : C10H9N3O2

- SMILES : CC1=NC=CN1C2=CC(=NC=C2)C(=O)O

- InChI : InChI=1S/C10H9N3O2/c1-7-11-4-5-13(7)8-2-3-12-9(6-8)10(14)15/h2-6H,1H3,(H,14,15)

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its role as a potential therapeutic agent. Research indicates that this compound may exhibit the following biological activities:

Antiviral Activity

Recent studies have shown that derivatives of imidazole and pyridine compounds can inhibit viral enzymes, particularly in the context of HIV. For instance, compounds similar to this compound have demonstrated moderate antiviral activity with percentage inhibition rates ranging from 33% to 45% against HIV integrase .

Enzyme Inhibition

The compound's ability to interact with specific enzymes is pivotal to its biological activity. The imidazole ring can coordinate with metal ions, influencing enzymatic functions. This interaction is crucial for developing inhibitors targeting various diseases, including cancer and infectious diseases .

The mechanism of action involves the compound binding to specific molecular targets such as enzymes or receptors. The imidazole moiety facilitates coordination with metal ions, while the pyridine ring can engage in hydrogen bonding and π–π interactions. These interactions modulate biological pathways, leading to the observed pharmacological effects .

Case Study: HIV Integrase Inhibition

A study evaluating various compounds for their ability to inhibit HIV integrase found that several derivatives showed significant inhibitory effects. The best-performing compounds exhibited inhibition rates exceeding 50%, indicating that structural modifications around the imidazole and pyridine rings could enhance antiviral activity .

| Compound | % Inhibition | CC50 (µM) |

|---|---|---|

| Compound A | 89% | 50.4 |

| Compound B | 82% | >200 |

| Compound C | 67% | 158.4 |

| Compound D | 35% | >200 |

Additional Biological Evaluations

Further investigations into the compound's cytotoxicity revealed that while some derivatives exhibit potent antiviral properties, they also present varying levels of cytotoxicity. Understanding this balance is critical for developing safe therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid?

- Methodology : The compound can be synthesized via multi-step organic reactions, including:

- Coupling reactions : Imidazole and pyridine precursors are coupled using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions, followed by carboxylation .

- Metal coordination strategies : Zwitterionic structures (e.g., imidazole-pyridine dicarboxylic acids) are synthesized by reacting pyridyl-imidazole derivatives with dicarboxylic acid precursors, as demonstrated in analogous compounds .

- Optimization : Adjust reaction temperature (40–100°C) and use cesium carbonate as a base to improve yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) must be analyzed to confirm substituent positions .

- FTIR : Confirm carboxyl (–COOH) and imidazole C–N stretches (1690–1710 cm⁻¹ and 1550–1600 cm⁻¹, respectively) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as applied to structurally similar zwitterionic imidazole-pyridine derivatives .

Q. How should researchers handle stability and storage of this compound?

- Stability factors :

- Moisture-sensitive due to the carboxylic acid group; store in desiccators at –20°C .

- Avoid prolonged exposure to light to prevent photodegradation of the imidazole ring .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states for imidazole-pyridine coupling .

- ICReDD approach : Integrate computational reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

- Case example : Discrepancies in ¹H NMR peaks may arise from tautomerism in the imidazole ring.

- Solution : Perform variable-temperature NMR (e.g., 25–80°C) to observe dynamic equilibria .

- Comparative analysis : Cross-validate with X-ray crystallography data to confirm dominant tautomeric forms .

Q. How can kinetic studies elucidate reaction mechanisms for derivative synthesis?

- Method : Monitor reaction progress via HPLC or in-situ FTIR to track intermediate formation (e.g., imidazole-carboxylate intermediates) .

- Rate determination : Use pseudo-first-order kinetics under controlled pH (e.g., 7–9) to isolate rate-limiting steps in multi-step syntheses .

Q. What experimental designs improve low yields in coupling reactions?

- Design of Experiments (DOE) :

- Variables : Catalyst concentration (0.5–2 mol%), solvent (DMF vs. THF), and temperature.

- Response surface methodology : Identify interactions between variables to maximize yield .

- Alternative catalysts : Test XPhos or SPhos ligands to enhance palladium-mediated coupling efficiency .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

- Analysis : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., O–H···N between carboxylic acid and imidazole groups), which correlate with solubility and melting point .

- Impact : Modify substituents (e.g., methyl groups) to alter packing density and improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.